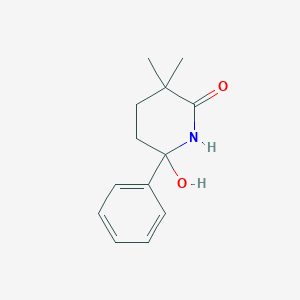![molecular formula C19H21NO B14196918 1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine CAS No. 912339-22-1](/img/structure/B14196918.png)
1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine is a compound that features a pyrrolidine ring substituted with a 4-methoxyphenyl and a phenylethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine typically involves the reaction of 4-methoxybenzaldehyde with phenylacetylene in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a cyclization reaction with pyrrolidine under acidic or basic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The double bond in the phenylethenyl group can be reduced to form a saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: 1-[1-(4-Hydroxyphenyl)-2-phenylethenyl]pyrrolidine.
Reduction: 1-[1-(4-Methoxyphenyl)-2-phenylethyl]pyrrolidine.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- 1-(4-Methoxyphenyl)pyrrolidine
- 1-(4-Hydroxyphenyl)pyrrolidine
- 1-(4-Methoxyphenyl)-2-phenylethylamine
Comparison: 1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine is unique due to the presence of both a methoxyphenyl and a phenylethenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .
Propiedades
Número CAS |
912339-22-1 |
|---|---|
Fórmula molecular |
C19H21NO |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
1-[1-(4-methoxyphenyl)-2-phenylethenyl]pyrrolidine |
InChI |
InChI=1S/C19H21NO/c1-21-18-11-9-17(10-12-18)19(20-13-5-6-14-20)15-16-7-3-2-4-8-16/h2-4,7-12,15H,5-6,13-14H2,1H3 |
Clave InChI |
DYOVFTVTXLOSCE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=CC2=CC=CC=C2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-6-[(4-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14196841.png)


![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-](/img/structure/B14196851.png)
![{2-[(2-Bromophenyl)ethynyl]phenyl}(ethoxy)dimethylsilane](/img/structure/B14196853.png)
![2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate](/img/structure/B14196862.png)
![3,5-Dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14196866.png)

![[Di(propan-2-yl)silanediyl]bis(methylphosphane)](/img/structure/B14196876.png)

![1-(2-Ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14196887.png)
![6-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14196893.png)

![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)
